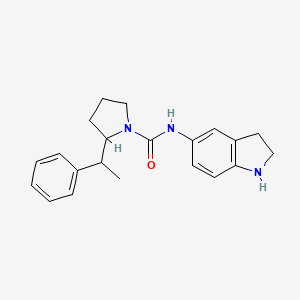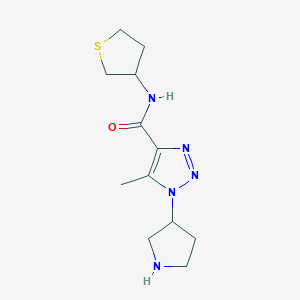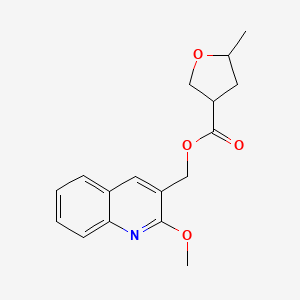![molecular formula C18H18F3NO3S B7436107 1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-1181 and is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd.
Mecanismo De Acción
The mechanism of action of DSP-1181 involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. The exact mechanism of action of DSP-1181 is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-1181 have been extensively studied. It has been found to have potent and selective agonist activity at the sigma-1 receptor. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of DSP-1181 for lab experiments include its potent and selective agonist activity at the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of DSP-1181 include its complex synthesis method, which makes it difficult to produce in large quantities, and its potential toxicity, which requires careful handling in lab experiments.
Direcciones Futuras
There are several future directions for the study of DSP-1181. These include further investigation of its mechanism of action, its potential therapeutic applications in the treatment of psychiatric disorders, and its potential use as a tool for studying the sigma-1 receptor. Additionally, future research could focus on developing more efficient synthesis methods for DSP-1181 to increase its availability for scientific research.
Conclusion:
In conclusion, DSP-1181 is a novel drug candidate that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent and selective agonist activity at the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DSP-1181 involves the reaction of 1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-amine with various reagents. The reaction is carried out under specific conditions to yield the desired product. The synthesis of DSP-1181 is a complex process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
DSP-1181 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. Sigma-1 receptors are present in the central nervous system, and their activation has been shown to have neuroprotective effects. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17-9-4-12(11-15(17)19)16-3-2-10-22(16)13-5-7-14(8-6-13)26(23,24)18(20)21/h4-9,11,16,18H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLKSOBTGOPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C3=CC=C(C=C3)S(=O)(=O)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)